REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH:10]=O)[CH:8]=1)([O-:3])=[O:2].[NH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13]1>CC#N>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][N:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13]2)[CH:8]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC=O
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Name
|
|
Quantity
|
0.56 mL
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Type
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reactant
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Smiles
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N1CCC2=CC=CC=C12
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Name
|
|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
|
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Quantity
|
6 mL
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Type
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solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting orange solution was stirred at rt for 5 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
|
STAB (2.10 g, 9.90 mmol) was added in portions
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Type
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STIRRING
|
Details
|
After stirring at rt for 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with DCM (2×)
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Type
|
CONCENTRATION
|
Details
|
layers were concentrated
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Type
|
CUSTOM
|
Details
|
purification
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Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C=1C=NN(C1)CCN1CCC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |